Nerolidol

Transdermal drug delivery Skin penetration enhancer Franz diffusion cell

Select Nerolidol (CAS 7212-44-4) for formulations requiring maximized transdermal permeation: at 2.5% (v/v) it delivers a 2.5-fold advantage over farnesol. For efflux pump inhibitor studies (NorA-targeted), specify free Nerolidol—not liposomal—to replicate MIC reduction to 5 µg/mL. Synthetic chemists should mandate the certified cis:trans ratio (~40:60) for reproducible cyclization. Fully RIFM safety-assessed, non-sensitizing, and compliant with EU 1334/2008 & FDA 21 CFR 172.515—reducing your regulatory risk.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 7212-44-4
Cat. No. B1678203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerolidol
CAS7212-44-4
Synonyms3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
nerolidol
nerolidol, (E)-isomer
nerolidol, (S-(E))-isomer
nerolidol, (S-(Z))-isomer
nerolidol, (Z)-isomer
peruviol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C=C)O)C)C
InChIInChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
InChIKeyFQTLCLSUCSAZDY-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in most fixed oils and propylene glycol;  slightly soluble in water;  insoluble in glycerol
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nerolidol (CAS 7212-44-4) for Scientific Procurement: A Sesquiterpene with Quantifiable Differentiation


Nerolidol (CAS 7212-44-4) is an acyclic sesquiterpene alcohol of molecular formula C₁₅H₂₆O, occurring naturally in essential oils of citrus, ginger, lavender, and numerous botanicals [1]. As a structural isomer of farnesol — differing in the position of one double bond and the hydroxyl group — nerolidol exists as a mixture of cis- and trans- stereoisomers [2]. Commercial synthetic grades typically contain ≥95–97% total isomers, with cis-nerolidol at 35–45% (a/a) and trans-nerolidol at 50–60% (a/a), and are commonly stabilized with synthetic α-tocopherol . Its global industrial usage exceeds 10–100 metric tons per year across fragrance, cosmetic, pharmaceutical, and agricultural applications [3].

Nerolidol (CAS 7212-44-4) vs. Farnesol: Why Substitution Introduces Quantifiable Performance Risk


Nerolidol and its closest structural isomer, farnesol, share the same molecular formula (C₁₅H₂₆O) and are frequently grouped as interchangeable sesquiterpene alcohols in procurement specifications. However, direct comparative studies reveal that this structural difference translates into functionally divergent performance profiles that cannot be reconciled through simple substitution. In transdermal delivery systems, nerolidol demonstrates a 2.5-fold greater permeation enhancement than farnesol at optimal concentrations [1]. In antimicrobial resistance inhibition, nerolidol outperforms farnesol in efflux pump suppression against specific S. aureus strains, while farnesol exhibits superior direct antibacterial MIC values in others [2]. Furthermore, the cis:trans isomer ratio in commercial nerolidol (approximately 40:60) directly influences its cyclization chemistry and downstream synthetic utility — a parameter entirely absent from farnesol specifications [3]. These quantitative divergences mean that substituting one for the other without compensating formulation adjustments will predictably alter efficacy, safety margins, and process yields.

Nerolidol (CAS 7212-44-4) Procurement Evidence: Head-to-Head Quantitative Comparisons for Scientific Selection


Nerolidol vs. Farnesol in Transdermal Permeation Enhancement: A 2.5-Fold Differential at Optimal Concentration

Nerolidol demonstrates quantitatively superior performance as a transdermal penetration enhancer compared to its structural isomer farnesol. At a concentration of 2.5% (v/v) in ethanol:glycerin:phosphate buffer vehicle, nerolidol provided an almost 198-fold increase in the permeability coefficient of diclofenac sodium across rat skin, while farnesol at the same concentration yielded only a 78-fold increase [1]. This represents a 2.5-fold performance advantage for nerolidol under identical experimental conditions. Notably, at lower concentrations (0.25% v/v), the rank order reversed, with farnesol outperforming nerolidol [2]. This concentration-dependent inversion of efficacy means that formulation optimization cannot be achieved by simple one-to-one substitution.

Transdermal drug delivery Skin penetration enhancer Franz diffusion cell

Nerolidol Superiority in NorA Efflux Pump Inhibition: Outperforms Positive Control CCCP and Farnesol in S. aureus 1199B

In direct comparative testing against multi-resistant Staphylococcus aureus strains, isolated nerolidol demonstrated superior efflux pump inhibitory activity. Against S. aureus 1199B (carrying the NorA efflux pump), nerolidol reduced the MIC of ethidium bromide (EtBr) to 5 µg/mL, a result superior to the positive control carbonyl cyanide m-chlorophenylhydrazone (CCCP) [1]. In contrast, farnesol and α-bisabolol did not achieve comparable NorA inhibition in this strain. For direct antibacterial activity, however, farnesol showed the lowest MIC of 16.5 µg/mL against the S. aureus RN4220 strain (carrying MsrA) — a dimension where farnesol outperforms nerolidol [2]. This divergence in activity profile across different resistance mechanisms demonstrates that nerolidol and farnesol are not functionally interchangeable.

Antimicrobial resistance Efflux pump inhibitor NorA inhibition

Nerolidol vs. Farnesol Safety Profile: Equivalent Low Acute Oral Toxicity (LD50 >5000 mg/kg) with Distinct Regulatory Classifications

Both nerolidol and farnesol exhibit low acute oral toxicity profiles, with reported LD50 values in rats exceeding 5000 mg/kg body weight for both compounds . However, regulatory and safety assessment distinctions exist. Nerolidol has a defined developmental toxicity NOAEL of 4000 ppm (equivalent to 266 mg/kg bw/day in males and 279–468 mg/kg bw/day in females depending on reproductive status), based on reduced growth and development of offspring observed at higher exposures [1]. Comparable NOAEL data for farnesol in developmental toxicity studies are less extensively documented in primary toxicology reviews. The fragrance safety assessment for nerolidol, conducted by the Research Institute for Fragrance Materials (RIFM), confirms it is non-sensitizing and non-phototoxic in human studies [2].

Toxicology Safety assessment LD50

Nerolidol Isomer Composition: Defined cis:trans Ratio (∼40:60) Enables Reproducible Synthetic and Formulation Workflows

Commercial synthetic nerolidol is supplied as a defined mixture of cis- and trans- isomers with consistent, vendor-specified ratios. Sigma-Aldrich specifications indicate assay isomers (GC, area%) ≥95.0%, with cis-nerolidol at 35.0–45.0% (a/a) and trans-nerolidol at 50.0–60.0% (a/a) . This approximately 40:60 cis:trans ratio is critical for downstream chemistry: the trans isomer undergoes cyclization in superacids to produce tricyclic caged hydrocarbons with novel skeletal types, while the cis isomer yields derivatives of 2-oxabicyclo-[4.4.0]decane [1]. Farnesol, by contrast, exists in multiple isomeric forms (four geometric isomers) with different commercial specifications and cyclization behaviors that are not directly comparable [2]. This compositional predictability allows synthetic chemists to design reproducible reaction sequences around nerolidol.

Stereochemistry Synthesis reproducibility Quality control

Nerolidol vs. α-Bisabolol and Farnesol in Liposomal Formulation: Free Nerolidol Outperforms Nanoformulation for Efflux Pump Activity

In a comparative study evaluating both free sesquiterpenes and their liposomal nanoformulations, isolated (free) nerolidol exhibited superior efflux pump inhibitory activity compared to its liposomal formulation. Specifically, free nerolidol reduced the MIC of ethidium bromide to 5 µg/mL against S. aureus 1199B (NorA), outperforming the liposomal formulation [1]. In contrast, liposomal farnesol showed better activity than free farnesol against both 1199B and RN4220 strains [2]. This divergent formulation-response relationship means that encapsulation strategies that improve performance for farnesol may diminish performance for nerolidol. Procurement decisions for formulated products must account for this compound-specific formulation sensitivity.

Nanoformulation Liposomal delivery Efflux pump inhibition

Nerolidol Stereoisomer Differentiation in Synthesis: cis- vs. trans- Nerolidol Yields Divergent Cyclization Products

The stereoisomers of nerolidol exhibit fundamentally different reactivity in cyclization reactions, a differentiation that is quantifiable in terms of product distribution. When nerolidol is cyclized with Hg(II) salts in aqueous solvents, the reaction proceeds with approximately 55% yield and ~85% stereoselectivity favoring the cis,trans-isomer [1]. More critically, in superacid conditions, the trans isomer of nerolidol yields tricyclic caged hydrocarbons with novel skeletal types, while the cis isomer produces 2-oxabicyclo-[4.4.0]decane derivatives [2]. Farnesol stereoisomers exhibit different cyclization behaviors entirely, making nerolidol the preferred starting material when these specific bicyclic or tricyclic frameworks are desired. The availability of stereospecific synthetic routes to nerolidol with defined cis:trans ratios (patented methods achieve approximately 40:60) [3] provides synthetic chemists with predictable reaction outcomes.

Cyclization chemistry Stereoselective synthesis Terpene chemistry

Nerolidol (CAS 7212-44-4): Evidence-Backed Procurement Scenarios Where This Sesquiterpene Outperforms Alternatives


Transdermal and Topical Drug Delivery Formulation Development

Nerolidol should be prioritized over farnesol or other terpenes when the primary formulation goal is maximizing transdermal permeation of a co-administered drug. At 2.5% (v/v), nerolidol provides a 198-fold enhancement in permeability coefficient — a 2.5-fold advantage over farnesol under identical conditions [1]. Formulators should note that this superiority is concentration-dependent: at lower concentrations (0.25%), farnesol outperforms nerolidol, so nerolidol is specifically indicated for higher-concentration enhancer strategies [2]. Additionally, nerolidol is non-toxic and non-sensitizing in human studies, supporting its suitability for topical pharmaceutical and cosmetic applications where repeated exposure is anticipated .

Antimicrobial Resistance Research Targeting NorA Efflux Pump Inhibition

Researchers investigating efflux pump inhibitors as adjuvants to restore antibiotic efficacy against multi-resistant Staphylococcus aureus should select nerolidol for NorA-targeted studies. Isolated (free) nerolidol reduced the MIC of ethidium bromide to 5 µg/mL in the S. aureus 1199B strain, outperforming the positive control CCCP [1]. Critically, this activity is diminished in liposomal formulations, so free nerolidol — not encapsulated forms — is the appropriate procurement choice for this application [2]. For direct antibacterial applications where efflux pump inhibition is not the primary mechanism, farnesol (MIC 16.5 µg/mL against RN4220) may be a more appropriate selection.

Stereospecific Synthesis of Oxygenated Bicyclic and Tricyclic Terpenoids

Synthetic chemists requiring a sesquiterpene starting material for cyclization to specific oxygenated bicyclic or tricyclic frameworks should select nerolidol based on its defined and reproducible cis:trans isomer ratio (∼40:60) [1]. The trans isomer of nerolidol produces tricyclic caged hydrocarbons with novel skeletal types under superacid conditions, while the cis isomer yields 2-oxabicyclo-[4.4.0]decane derivatives — outcomes not achievable with farnesol stereoisomers [2]. Procurement should specify synthetic-grade nerolidol with certified isomer ratios (e.g., ≥95% total isomers, cis 35–45%, trans 50–60%) to ensure reaction reproducibility .

Fragrance and Cosmetic Formulations Requiring Regulatory Safety Documentation Rigor

For fragrance and cosmetic applications where safety documentation and regulatory compliance are paramount, nerolidol offers advantages over less extensively characterized sesquiterpenes. Nerolidol has undergone comprehensive safety assessment by the RIFM Expert Panel, confirming it is non-sensitizing and non-phototoxic in human studies [1]. The developmental toxicity NOAEL is defined at 4000 ppm (266–468 mg/kg bw/day depending on physiological state) [2]. Commercial grades stabilized with synthetic α-tocopherol meet IFRA compliance requirements and are approved under EU Regulation 1334/2008 & 872/2012 and FDA 21 CFR 172.515 for food and fragrance use . This regulatory clarity reduces procurement and compliance risk compared to less well-characterized analog sesquiterpenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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